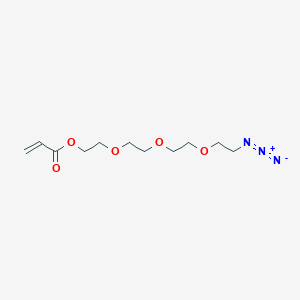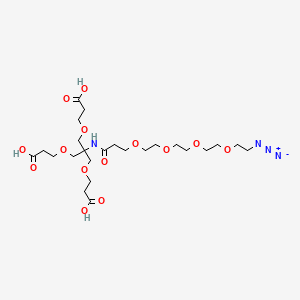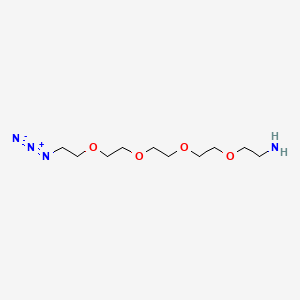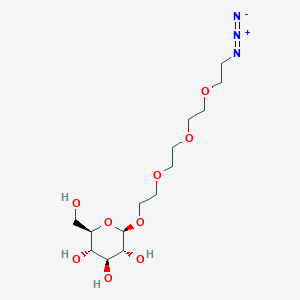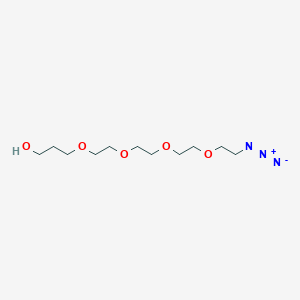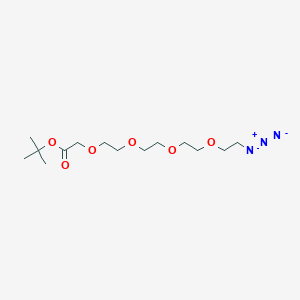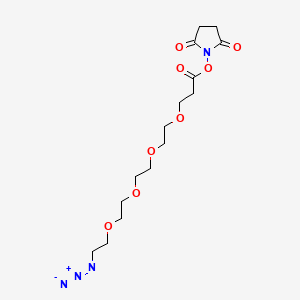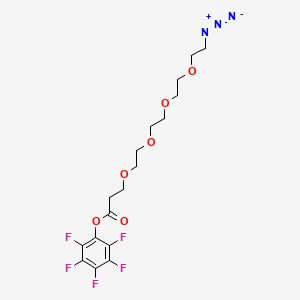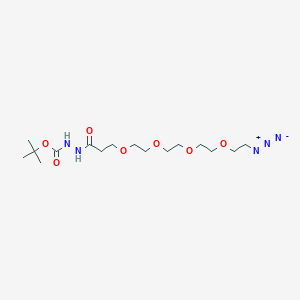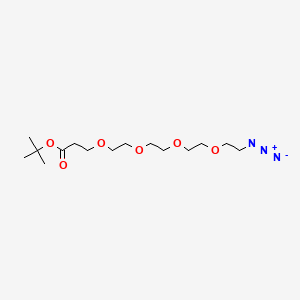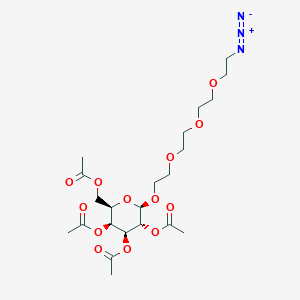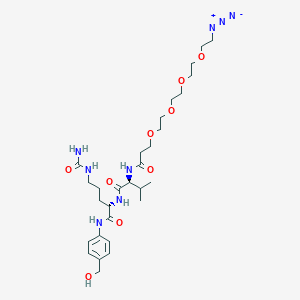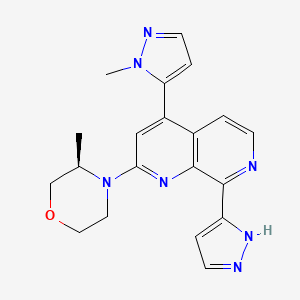
Elimusertib
Vue d'ensemble
Description
Elimusertib is an orally available ataxia telangiectasia and Rad3-related (ATR)-specific kinase inhibitor with potential antineoplastic activity . Upon oral administration, elimusertib selectively binds to and inhibits the activity of ATR, which prevents ATR-mediated signaling . This inhibits DNA damage checkpoint activation, disrupts DNA damage repair, and induces apoptosis in ATR-overexpressing tumor cells .
Synthesis Analysis
Elimusertib has been studied in combination with cisplatin both in vitro and in vivo, demonstrating enhanced activity . The oral small molecule ATR inhibitor elimusertib, which has been studied as a single agent in a Phase I study, has also demonstrated enhanced activity with cisplatin in vitro in lung cancer and bladder cancer cell lines .
Molecular Structure Analysis
The molecular formula of Elimusertib is C20H21N7O .
Chemical Reactions Analysis
Elimusertib has been quantified in human plasma using LC–MS/MS . It has also demonstrated enhanced activity with cisplatin in vitro in lung cancer and bladder cancer cell lines .
Physical And Chemical Properties Analysis
The molecular formula of Elimusertib is C20H21N7O . Its molecular weight is 375.43 g/mol .
Applications De Recherche Scientifique
Antitumor Activity in Pediatric Solid Tumor Models
Elimusertib has shown promising antitumor activity in preclinical patient-derived pediatric solid tumor models . It has been tested in 38 cell lines and 32 patient-derived xenograft (PDX) models derived from common pediatric solid tumor entities . The results showed pronounced objective response rates for elimusertib monotherapy in PDX .
Superiority over Standard Chemotherapy
In a comparison with standard-of-care chemotherapies, elimusertib outperformed them, particularly in alveolar rhabdomyosarcoma PDX . This suggests that elimusertib could be a more effective treatment option for certain types of tumors .
Limited Toxicity
Elimusertib has demonstrated limited toxicity, even in tumors with preexisting chemoresistance . This makes it a potentially safer therapeutic option for pediatric solid tumors .
Potential for Clinical Trials
The strong preclinical antitumor activity of elimusertib in pediatric solid tumor models suggests that it may translate to clinically meaningful responses in patients . This data may serve as a rationale for the development of pediatric clinical trials for ATR inhibitors .
Treatment of Relapsed or Refractory Solid Tumors
Elimusertib is currently being tested in a phase I/II trial for the treatment of relapsed or refractory solid tumors . The trial aims to test the safety, best dose, and effectiveness of elimusertib in treating these patients .
Inhibition of Ataxia Telangiectasia and Rad3-related Protein (ATR)
Elimusertib is a small molecule inhibitor of ATR . ATR inhibitors have shown promising results as anticancer agents in adult cancers .
Mécanisme D'action
Target of Action
Elimusertib is a small-molecule inhibitor that primarily targets the Ataxia Telangiectasia and Rad3-related protein (ATR) . ATR is a serine/threonine protein kinase that plays a key role in DNA repair, cell cycle progression, and cell survival . It is upregulated in a variety of cancer cell types .
Mode of Action
Upon oral administration, Elimusertib selectively binds to and inhibits the activity of ATR . This prevents ATR-mediated signaling, thereby inhibiting DNA damage checkpoint activation . The disruption of DNA damage repair leads to the induction of apoptosis in ATR-overexpressing tumor cells .
Biochemical Pathways
The primary biochemical pathway affected by Elimusertib is the DNA Damage Response (DDR) pathway . ATR kinase is a critical component of the DDR machinery . By inhibiting ATR, Elimusertib disrupts the DDR, leading to an increase in DNA damage, replication stress, and ultimately cell death .
Pharmacokinetics
It is known that elimusertib is orally available , suggesting that it can be absorbed through the gastrointestinal tract and distributed throughout the body
Result of Action
The molecular and cellular effects of Elimusertib’s action include the disruption of DNA damage repair and the induction of apoptosis in ATR-overexpressing tumor cells . In preclinical studies, Elimusertib has demonstrated potent anti-tumor activity across various cancer types . It has been shown to reduce tumor growth in patient-derived xenograft models, with some achieving stable disease, partial, or total response .
Action Environment
It is worth noting that the effectiveness of elimusertib can be influenced by the genetic makeup of the tumor cells, particularly the presence of atr overexpression and specific molecular alterations
Orientations Futures
Propriétés
IUPAC Name |
(3R)-3-methyl-4-[4-(2-methylpyrazol-3-yl)-8-(1H-pyrazol-5-yl)-1,7-naphthyridin-2-yl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N7O/c1-13-12-28-10-9-27(13)18-11-15(17-5-8-23-26(17)2)14-3-6-21-20(19(14)24-18)16-4-7-22-25-16/h3-8,11,13H,9-10,12H2,1-2H3,(H,22,25)/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBXRSCXGRPSTMW-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCN1C2=NC3=C(C=CN=C3C4=CC=NN4)C(=C2)C5=CC=NN5C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1COCCN1C2=NC3=C(C=CN=C3C4=CC=NN4)C(=C2)C5=CC=NN5C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Elimusertib | |
CAS RN |
1876467-74-1 | |
| Record name | BAY-1895344 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1876467741 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ELIMUSERTIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7N13IK9LNH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



